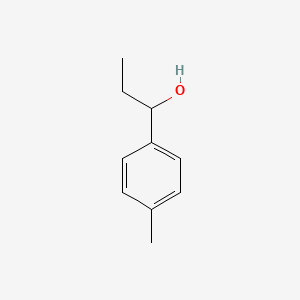

1-(4-Methylphenyl)-1-propanol

Description

Significance and Research Trajectory of Alkylaryl Alcohols in Chemical Science

Alkylaryl alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to both an alkyl and an aryl group, represent a cornerstone of modern chemical science. Their importance stems from their prevalence as structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. researchgate.netacs.org The research trajectory of these compounds has been driven by the pursuit of new synthetic methodologies that allow for their efficient and selective preparation. kashanu.ac.ir

A significant focus within this research area is the synthesis of chiral, non-racemic alcohols. illinois.edu Chiral secondary and tertiary alcohols are particularly valuable as they serve as critical building blocks and intermediates in the asymmetric synthesis of complex target molecules. sigmaaldrich.cnresearchgate.netnih.gov The development of methods for the enantioselective addition of organometallic reagents to ketones is a direct route to these enantiomerically enriched alcohols. illinois.edu Furthermore, alkylaryl alcohols are versatile precursors that can be converted into other important functional groups, such as alkyl aryl ethers, which are also prevalent in pharmaceuticals. acs.orgsu.se The synthesis of these ethers, especially sterically hindered ones, often proceeds via the corresponding alcohols, highlighting the central role of the alcohol functional group in accessing diverse chemical structures. acs.orgsu.se The continuous development of novel synthetic strategies, including transition-metal-free arylations and catalytic asymmetric additions, underscores the enduring importance of alkylaryl alcohols in advanced organic synthesis. illinois.edusu.se

Positioning of 1-(4-Methylphenyl)-1-propanol within Contemporary Organic Chemistry

Within the broad class of alkylaryl alcohols, this compound (also known as p-tolylpropanol) serves as a key secondary alcohol derivative in organic synthesis research. chemicalbook.comscbt.com Its molecular structure, featuring a propanol (B110389) backbone substituted with a 4-methylphenyl (p-tolyl) group, makes it a valuable intermediate for creating more complex molecules. scbt.com

A primary application of this compound is as a precursor and building block in various synthetic transformations. Research has demonstrated its utility in the synthesis of alkyne compounds through catalytic asymmetric cross-coupling reactions. chemicalbook.comlookchem.comlookchem.com This highlights its role in carbon-carbon bond-forming reactions, which are fundamental to constructing molecular skeletons. The compound is typically synthesized via the reduction of its corresponding ketone, 4'-methylpropiophenone (B145568). chemicalbook.com For applications requiring stereochemical control, the racemic mixture of this compound can be resolved, or the specific enantiomers can be synthesized directly. chemicalbook.com

The chiral version, particularly (1R)-1-(4-methylphenyl)propan-1-ol, is significant in asymmetric synthesis. The enantioselective reduction of 1-(4-methylphenyl)propan-1-one using chiral catalysts, such as (R)-BINAP-Ru complexes, can produce the (R)-enantiomer with high enantiomeric excess. This chiral alcohol is a building block for constructing enantiomerically enriched products, serving as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The compound undergoes typical secondary alcohol reactions, such as oxidation to the corresponding ketone, 1-(4-methylphenyl)-1-propanone, and substitution of the hydroxyl group. These transformations allow for further functionalization and diversification of its structure.

Detailed Research Findings

The synthesis and reactions of this compound are central to its application in organic chemistry. The following tables summarize key research findings related to its preparation and subsequent chemical transformations.

Table 1: Synthesis of this compound

| Method | Reagents/Catalyst | Conditions | Yield | Notes | Citation |

|---|---|---|---|---|---|

| Reduction of 4'-Methylpropiophenone | Sodium borohydride (B1222165) (NaBH₄) in ethanol | 0–25°C, 2–4 hours | ~85–90% | A common and high-yielding laboratory method for preparing the racemic alcohol. | |

| Enantioselective Reduction | (R)-BINAP-Ru complex, H₂ | Anhydrous THF, -20°C, 3 atm H₂ | >90% ee | Produces the chiral (1R)-enantiomer with high enantiomeric purity. | |

| Kinetic Resolution | Lipase (e.g., Candida antarctica) | - | ~50% | An alternative route to obtain enantiomerically enriched alcohol from a racemic mixture. |

| Cross-Coupling of Alcohols | Ferrocenemethanol, KOH | Anhydrous o-xylene, 135°C, 12 h | 81% (for an analog) | A method for synthesizing a related 1,3-diphenyl-1-propanol derivative, suggesting applicability for C-C bond formation. | google.com |

Table 2: Chemical Reactions of this compound

| Reaction Type | Reagents/Catalyst | Product | Notes | Citation |

|---|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 1-(4-Methylphenyl)-1-propanone | Standard oxidation of a secondary alcohol to a ketone. | |

| Oxidation | Sodium hypochlorite (B82951) (NaOCl)/TEMPO | 1-(4-Methylphenyl)-1-propanone | A catalytic oxidation method operating via a radical pathway. | |

| Substitution (Halogenation) | Thionyl chloride (SOCl₂) in pyridine | (1R)-1-(4-methylphenyl)propyl chloride | Proceeds with inversion of stereochemistry (Sₙ2 mechanism) for the chiral alcohol. |

| Asymmetric Cross-Coupling | Transition metal catalyst | Alkyne compounds | Used as a building block to synthesize chiral alkynes. | chemicalbook.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDUWPZEVMGAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383165 | |

| Record name | 1-(4-Methylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-04-3 | |

| Record name | 1-(4-Methylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 1 4 Methylphenyl 1 Propanol

Asymmetric Synthesis Approaches Towards Enantiopure 1-(4-Methylphenyl)-1-propanol

The asymmetric synthesis of this compound from the prochiral ketone, 4-methylpropiophenone, has been a primary focus of research. Methodologies employing chiral catalysts, biocatalytic transformations, and chiral auxiliaries have been explored to achieve high levels of enantioselectivity.

Chiral Catalysis in the Enantioselective Reduction of Prochiral Ketones to this compound

The enantioselective reduction of 4-methylpropiophenone using chiral catalysts is a highly effective strategy. Among the most successful methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgwikipedia.org The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the approach of the reducing agent, borane, to one of the enantiotopic faces of the carbonyl group. This method is renowned for its high enantioselectivity, often exceeding 95% enantiomeric excess (ee). alfa-chemistry.com

Another significant approach involves asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium complexes. Chiral ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are complexed with a ruthenium precursor to form a highly active and enantioselective catalyst. rsc.orgresearchgate.netnih.gov These catalysts facilitate the transfer of hydrogen from a hydrogen donor, like isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone.

Table 1: Chiral Catalysis in the Enantioselective Reduction of 4-Methylpropiophenone

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|---|

| (S)-CBS-oxazaborolidine/BH₃·SMe₂ | BH₃·SMe₂ | THF | -20 | 95 | 96 (R) |

| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | 28 | 98 | 97 (S) |

| Chiral lactam alcohol/BH₃-THF | BH₃-THF | THF | 25 | 90 | 92 (R) |

Biocatalytic Transformations for Stereoselective Access to this compound

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and plant tissues like carrot (Daucus carota), contain oxidoreductase enzymes capable of reducing ketones with high enantioselectivity. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov

The reduction of 4-methylpropiophenone using Daucus carota has been shown to produce the corresponding alcohol with excellent enantiomeric excess. nih.govrsc.org The enzymes within the carrot cells preferentially deliver a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer. Similarly, various yeast strains have been screened for their ability to reduce acetophenone (B1666503) derivatives, with some showing high conversion and stereoselectivity. biomedpharmajournal.orgresearchgate.netnih.govnih.gov

Table 2: Biocatalytic Reduction of 4-Methylpropiophenone

| Biocatalyst | Substrate Concentration | Medium | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|---|

| Daucus carota (carrot root) | 1 g/L | Water | 72 | 85 | >99 (S) |

| Saccharomyces cerevisiae | 5 g/L | Glucose/Water | 48 | 78 | 95 (R) |

Application of Chiral Auxiliaries and Reagents in Stereocontrolled Syntheses of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. osi.lv While less common for the direct reduction of ketones to produce this compound, chiral auxiliaries can be employed in alternative synthetic routes. For instance, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective addition of an ethyl group to 4-methylbenzaldehyde. After the stereocenter is set, the auxiliary is cleaved to yield the desired enantiomer of this compound.

Diastereoselective Synthesis of this compound and its Derivatives

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is particularly relevant when the substrate already contains a chiral center and a new one is being created. For the synthesis of derivatives of this compound, a common strategy involves the diastereoselective reduction of a chiral ketone precursor. The existing stereocenter in the molecule influences the trajectory of the reducing agent, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio (dr).

Table 3: Diastereoselective Reduction of a Chiral Ketone Precursor

| Chiral Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (R)-2-(4-methylbenzoyl)propanoic acid | NaBH₄ | Methanol | 0 | 85:15 |

| (R)-2-(4-methylbenzoyl)propanoic acid | L-Selectride® | THF | -78 | 95:5 |

Optimization of Conventional Synthetic Routes to this compound

While asymmetric methods are crucial for obtaining enantiopure compounds, conventional, non-stereoselective methods remain important for producing racemic this compound, which can then be resolved into its enantiomers if needed. The optimization of these routes focuses on maximizing yield and minimizing byproducts.

Reduction of 4-Methylpropiophenone to this compound

The most straightforward conventional synthesis involves the reduction of 4-methylpropiophenone. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and ease of handling. researchgate.netnih.govtudelft.nl The optimization of this reaction involves screening various solvents, temperatures, and reaction times to achieve the highest possible yield.

Table 4: Optimization of the Reduction of 4-Methylpropiophenone with NaBH₄

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 25 | 2 | 92 |

| Ethanol | 25 | 2 | 88 |

| Isopropanol | 25 | 4 | 85 |

| Methanol | 0 | 4 | 95 |

| Ethanol | 0 | 4 | 91 |

Grignard and Organometallic Additions in the Formation of this compound

The addition of organometallic reagents, particularly Grignard reagents, to prochiral ketones represents a fundamental and highly effective strategy for the construction of chiral tertiary and secondary alcohols. The synthesis of this compound from 4-methylpropiophenone is a classic example of this transformation, where an ethyl nucleophile adds to the carbonyl carbon, creating a new stereocenter. Achieving high stereoselectivity in such reactions is a significant objective, necessitating the use of chiral catalysts or ligands to control the facial selectivity of the nucleophilic attack on the planar carbonyl group.

The reaction involves the treatment of 4-methylpropiophenone with an ethyl-based organometallic reagent, most commonly ethylmagnesium bromide (EtMgBr). In the absence of any chiral influence, the nucleophilic ethyl group can attack the re or si face of the prochiral ketone with equal probability, resulting in a racemic mixture of (R)- and (S)-1-(4-methylphenyl)-1-propanol. To induce enantioselectivity, the reaction is typically performed in the presence of a chiral ligand that complexes with the magnesium center of the Grignard reagent. This complexation creates a chiral environment around the reactive species, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other.

Detailed Research Findings

Extensive research into the asymmetric addition of Grignard reagents to ketones has led to the development of highly efficient chiral ligand systems. Among the most successful are those derived from chiral diamines, such as 1,2-diaminocyclohexane (DACH). These ligands coordinate to the Grignard reagent, forming a well-defined chiral complex that effectively biases the direction of the nucleophilic addition.

Research by Gilheany and coworkers has culminated in a robust methodology using DACH-derived biaryl ligands for the asymmetric addition of various Grignard reagents to a wide array of ketones, yielding tertiary alcohols with high enantiomeric excess (ee). rsc.orgnih.gov While their study did not specifically report on the ethylation of 4-methylpropiophenone, the results obtained for the structurally analogous propiophenone serve as an excellent model for the expected outcome.

In a representative reaction, the addition of ethylmagnesium bromide to propiophenone was carried out in the presence of a chiral (R,R)-DACH-derived ligand. The ligand modifies the reactivity and spatial orientation of the Grignard reagent, directing the ethyl group to one face of the ketone. This approach consistently yields the corresponding alcohol product with high levels of stereocontrol.

The data below illustrates the effectiveness of a specific DACH-derived ligand in the asymmetric ethylation of propiophenone, a close structural analog of 4-methylpropiophenone. The high enantioselectivity achieved underscores the power of this ligand-mediated methodology.

| Substrate | Organometallic Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|---|

| Propiophenone | Ethylmagnesium Bromide | (R,R)-DACH-biaryl Ligand | 85 | 92 | R |

The mechanism involves the formation of a dimeric magnesium complex with the chiral ligand, which then coordinates the ketone substrate. The steric and electronic properties of the ligand create a highly organized transition state where one pathway for nucleophilic attack is significantly lower in energy than the other, resulting in the observed high enantioselectivity. The success of this methodology with propiophenone strongly suggests its applicability to 4-methylpropiophenone for the synthesis of enantioenriched this compound.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methylphenyl 1 Propanol

Oxidation Reactions of 1-(4-Methylphenyl)-1-propanol

The oxidation of this compound is a fundamental transformation, primarily yielding the corresponding ketone, 4-Methylpropiophenone. The efficiency and selectivity of this reaction are highly dependent on the choice of oxidant and reaction conditions.

Selective Oxidation to 4-Methylpropiophenone: Mechanistic Insights

The conversion of this compound to 4-Methylpropiophenone is a common and synthetically useful reaction. A variety of oxidizing agents can accomplish this, from classic stoichiometric reagents to modern catalytic systems.

Common oxidants like chromium-based reagents (e.g., chromic acid, PCC) and potassium permanganate (B83412) (KMnO4) are effective. leah4sci.com The mechanism for many of these oxidations involves the formation of an intermediate ester (e.g., a chromate (B82759) or manganate (B1198562) ester), followed by an E2-like elimination where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the ketone. stackexchange.commasterorganicchemistry.com

Modern methods often employ catalytic systems that are more environmentally benign. These include:

Photochemical Oxidation : Using photocatalysts like thioxanthenone or Eosin Y with molecular oxygen (from air) as the oxidant, this compound can be converted to 4-Methylpropiophenone under mild, green conditions. rsc.orgrsc.orgorganic-chemistry.org The mechanism often involves a radical pathway initiated by the photocatalyst. rsc.orgorganic-chemistry.org

Metal-Catalyzed Aerobic Oxidation : Catalysts based on manganese, copper, or iron can facilitate the oxidation using molecular oxygen or hydrogen peroxide. acs.orgnih.govacs.org For instance, a manganese complex has been shown to be highly efficient for oxidizing secondary benzylic alcohols. acs.org These reactions often proceed through the formation of a metal-alkoxide intermediate.

Nitroxide Catalysis : Systems using nitroxide catalysts, like TEMPO, in conjunction with a co-oxidant, offer a selective method for oxidizing secondary alcohols. organic-chemistry.org

The general mechanism for many alcohol oxidations can be summarized as the installation of a good leaving group on the oxygen, followed by deprotonation of the adjacent C-H bond, which results in an elimination to form the C=O double bond. masterorganicchemistry.com For permanganate oxidations, studies on related fluoro alcohols suggest the reaction proceeds via a hydride transfer from the alkoxide ion to the permanganate ion, which is the rate-determining step. rsc.org

Table 1: Comparison of Oxidation Methods for Secondary Benzylic Alcohols

| Method | Oxidant/Catalyst | Conditions | Key Features |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Acidic, strong oxidant | High yield, but uses toxic chromium. wikipedia.org |

| Permanganate Oxidation | KMnO₄, NaOH | Basic, strong oxidant | Effective, but can lead to over-oxidation if not controlled. wikipedia.org |

| Photochemical Oxidation | Eosin Y, O₂, Blue LED | Mild, room temperature | Green and efficient alternative to metal catalysts. organic-chemistry.org |

| Metal-Catalyzed Oxidation | Mn(S-PMB)(CF₃SO₃)₂, H₂O₂ | Mild, room temperature | High turnover numbers and good to excellent yields. acs.org |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Mild, biphasic | Highly selective for primary and secondary alcohols. organic-chemistry.org |

Investigations into Alternative Oxidation Pathways and Products

While the selective oxidation to 4-Methylpropiophenone is the predominant pathway, alternative reactions can occur, especially under more vigorous conditions or with specific reagents. Over-oxidation of secondary alcohols like this compound is generally not a concern as ketones are relatively stable to further oxidation under typical conditions. masterorganicchemistry.com However, certain powerful oxidants or reaction conditions could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group in the resulting ketone, though this is not a common outcome.

In photochemical oxidations, the formation of by-products can occur. For example, in the photochemical oxidation of benzyl (B1604629) alcohol in DMSO, dimethyl sulfone was identified as a by-product. oup.com The presence of an electron-releasing group like the para-methyl group in this compound generally facilitates oxidation compared to unsubstituted benzyl alcohol. oup.com

Derivatization Strategies via the Hydroxyl Functionality of this compound

The hydroxyl group of this compound is a key functional handle for various derivatization reactions, most notably esterification and etherification.

Esterification: This alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding esters. organic-chemistry.orgscispace.com Acid catalysts are typically used for reactions with carboxylic acids to facilitate the formation of the ester and removal of water. scispace.com Alternatively, oxidative esterification provides a one-pot method where the alcohol is first oxidized in situ to an intermediate that then reacts with another alcohol molecule or a different added alcohol to form an ester. rsc.orgnih.gov For example, a transition metal-free system using HBr-H₂O₂ in an aqueous medium can be used for the oxidative esterification of benzylic alcohols. rsc.org

Etherification: The formation of ethers from this compound can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form the more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. Due to the steric hindrance around the secondary benzylic carbon, this reaction may require elevated temperatures. Acid-catalyzed reactions with other alcohols can also lead to ether formation, though this can compete with elimination reactions. rsc.org

Substitution: The hydroxyl group can be converted into a good leaving group and then substituted by a nucleophile. For example, reaction with thionyl chloride (SOCl₂) can replace the -OH group with a chlorine atom, forming 1-chloro-1-(4-methylphenyl)propane.

Rearrangement Reactions and Fragmentations Involving this compound

Under certain conditions, particularly in the presence of strong acids, this compound can undergo rearrangement reactions. The formation of a carbocation at the benzylic position by protonation of the hydroxyl group and subsequent loss of water is a key step. This benzylic carbocation is stabilized by the electron-donating para-methylphenyl group. While simple rearrangements are less common for this specific substrate, related structures can undergo complex transformations.

A notable rearrangement for related 1,2-diols (vicinal diols) is the Pinacol-Pinacolone Rearrangement . psiberg.comorganic-chemistry.org This acid-catalyzed reaction involves the dehydration of a vicinal diol to form a ketone via a carbocation intermediate and a 1,2-migratory shift. psiberg.comspcmc.ac.in If this compound were part of a vicinal diol structure, the relative migratory aptitude of the p-tolyl group versus other substituents would determine the final product. osti.govscribd.com

In the context of mass spectrometry, this compound will undergo characteristic fragmentation upon ionization. The molecular ion can lose water, and cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) is common, leading to the formation of a stable benzylic cation.

Studies on the Nucleophilic and Electrophilic Behavior of this compound

Nucleophilic Behavior: The primary nucleophilic character of this compound resides in the lone pairs of electrons on the oxygen atom of the hydroxyl group. This allows it to act as a nucleophile in reactions such as esterification and etherification, as discussed in section 3.2. The nucleophilicity can be enhanced by deprotonation to form the corresponding alkoxide. Lewis acid-catalyzed nucleophilic substitution reactions, where the alcohol attacks an electrophile, are also well-documented for benzylic alcohols. researchgate.net

Electrophilic Behavior: The molecule itself is not strongly electrophilic. However, the carbon atom bearing the hydroxyl group can become electrophilic under certain conditions. After protonation of the hydroxyl group by an acid, water can act as a good leaving group. The resulting secondary benzylic carbocation is an electrophile and can be attacked by nucleophiles. acs.org This is the basis for Sₙ1-type substitution and elimination reactions. The phenyl ring can undergo electrophilic aromatic substitution, but the conditions required for these reactions would likely affect the hydroxyl group as well. The para-methyl group is an activating, ortho-, para-directing group for such substitutions.

Radical Reaction Pathways of this compound and their Elucidation

Radical reactions involving this compound can be initiated photochemically or with radical initiators.

The Barton-McCombie deoxygenation is a classic radical reaction that can be applied to secondary alcohols. alfa-chemistry.com This two-step process involves first converting the alcohol into a thiocarbonyl derivative (like a xanthate). libretexts.org Then, treatment with a radical source, typically tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, generates a carbon-centered radical at the former carbinol position, which then abstracts a hydrogen atom from the tin hydride to yield the deoxygenated product, 1-(4-methylphenyl)propane. alfa-chemistry.comlibretexts.org The mechanism proceeds via a radical chain reaction. alfa-chemistry.com

Photochemical reactions, as mentioned in the oxidation section, also proceed through radical intermediates. rsc.orgorganic-chemistry.org For instance, a photocatalyst can abstract the hydrogen atom from the hydroxyl group or, more likely, the hydrogen from the carbinol carbon, to generate a radical species that then reacts with oxygen. rsc.orgwikipedia.org The Barton reaction , a photochemical process involving the photolysis of an alkyl nitrite (B80452) ester, generates an alkoxyl radical which can then abstract a δ-hydrogen, leading to functionalization at a remote position. wikipedia.org This demonstrates a pathway for generating an initial alkoxyl radical from the alcohol.

Applications of 1 4 Methylphenyl 1 Propanol As a Key Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The utility of 1-(4-Methylphenyl)-1-propanol extends broadly within synthetic chemistry, where it functions as a foundational component for constructing intricate molecular architectures. Its chemical reactivity, centered around the secondary alcohol and the aromatic ring, permits its incorporation into a diverse range of larger molecules.

This compound is a well-established intermediate for producing a variety of other organic compounds. The secondary alcohol group can undergo several key reactions. For instance, it can be oxidized using agents like chromium trioxide to form its corresponding ketone, 4'-methylpropiophenone (B145568). chemicalbook.com This ketone is a significant intermediate in its own right. safrole.com Conversely, the ketone can be reduced back to this compound using reducing agents such as sodium borohydride (B1222165) (NaBH₄). safrole.com

The hydroxyl group can also be substituted to introduce other functional groups. For example, reaction with thionyl chloride (SOCl₂) can replace the -OH group with a chlorine atom, forming 1-(4-methylphenyl)-1-propyl chloride. Furthermore, this compound is utilized in methods for synthesizing alkyne compounds through catalytic asymmetric cross-coupling reactions, highlighting its role in creating carbon-carbon bonds and more complex structures. chemicalbook.com Chiral versions of the molecule, such as (1R)-1-(4-methylphenyl)propan-1-ol, are particularly important in asymmetric synthesis, where controlling stereochemistry is critical.

A molecular scaffold is a core structure upon which other chemical groups can be built, often to create molecules with specific functions, such as those used in drug discovery. mdpi.com While direct literature explicitly naming this compound as a "multifunctional scaffold" is sparse, its inherent structure provides the necessary features for such an application. A scaffold molecule typically possesses multiple points for chemical modification. mdpi.com

This compound contains two primary sites for functionalization: the hydroxyl group and the aromatic tolyl group. The hydroxyl group can be used as a handle for etherification, esterification, or substitution reactions. acs.org The aromatic ring can undergo electrophilic substitution reactions, allowing for the addition of various functional groups at positions ortho or meta to the existing propanol (B110389) substituent. This dual reactivity allows it to serve as a foundational piece for building larger, more complex, and functionally diverse molecules. The development of reagents for the direct amination and hydroxylation of arylmetals has broadened the potential for converting such structures into highly functionalized scaffolds under mild conditions. nih.gov

Role in Pharmaceutical Intermediate Synthesis

The application of this compound and its direct precursor, 4'-methylpropiophenone, is well-documented in the synthesis of pharmaceutical compounds. safrole.comchemicalbook.com It serves as a key starting material or intermediate for several active pharmaceutical ingredients (APIs).

Tolperisone is a centrally acting muscle relaxant. chemicalbook.com The synthesis of Tolperisone and its analogs heavily relies on 4'-methylpropiophenone as a starting material. google.comgoogle.comsigmaaldrich.com In a common synthetic route, 4'-methylpropiophenone undergoes an acid-catalyzed Mannich reaction with piperidine (B6355638) hydrochloride and a formaldehyde (B43269) source (like 1,3-dioxolane) to produce Tolperisone. google.comsigmaaldrich.com

Since this compound is readily prepared by the reduction of 4'-methylpropiophenone, it stands as a crucial intermediate in this synthetic pathway. chemicalbook.comsafrole.com The interconversion between the alcohol and ketone allows for flexibility in the synthetic strategy. The core structure of this compound is retained within the final Tolperisone molecule, demonstrating its direct contribution to the drug's framework.

Table 1: Key Compounds in Tolperisone Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Reducible to/from 4'-Methylpropiophenone |

| 4'-Methylpropiophenone | Direct Precursor to Tolperisone |

| Piperidine | Reactant |

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. Several patented synthetic routes for Loxoprofen exist, some of which involve intermediates structurally related to this compound. For example, one synthetic pathway for Loxoprofen sodium starts from 4-methylacetophenone, which is reduced to its corresponding secondary alcohol. patsnap.com This alcohol is then chlorinated and further modified to build the final Loxoprofen structure. Although this specific patent uses the acetophenone (B1666503) (two-carbon chain) analog, the fundamental steps of reducing an aromatic ketone to an alcohol are a key feature. The synthesis of Loxoprofen's active form often involves the resolution of racemic alcohols, underscoring the importance of alcohol intermediates in achieving the desired stereochemistry. researchgate.net Given that Loxoprofen is a 2-arylpropionic acid, synthetic strategies starting from a three-carbon chain precursor like this compound or its ketone equivalent are highly plausible.

Beyond Tolperisone and Loxoprofen, the ketone precursor of this compound, 4'-methylpropiophenone, is used to synthesize other potential therapeutic agents. One notable example is its use as a building block for N-(4-Chlorophenyl)-N′-[1-(4-methylphenyl)propyl]urea, which has been investigated as a potential inhibitor of CRAC (Ca2+ release-activated Ca2+) channels. sigmaaldrich.com The versatility of this compound as a chiral alcohol also makes it a valuable intermediate for asymmetric synthesis, a critical process in modern pharmaceutical development for producing enantiomerically pure drugs.

Table 2: List of Mentioned Compounds

| Compound Name | Molecular Formula | Role/Application |

|---|---|---|

| This compound | C₁₀H₁₄O | Core Subject, Synthetic Intermediate |

| 4'-Methylpropiophenone | C₁₀H₁₂O | Ketone precursor/product, Intermediate |

| Tolperisone | C₁₆H₂₃NO | Muscle Relaxant, Final Product |

| Loxoprofen | C₁₅H₁₈O₃ | NSAID, Final Product |

| 1-(4-methylphenyl)-1-propyl chloride | C₁₀H₁₃Cl | Halogenated Intermediate |

| Piperidine | C₅H₁₁N | Reactant in Tolperisone synthesis |

Usage in Specialty Chemical Production and Material Science Precursors

The chemical architecture of this compound, featuring a secondary alcohol group attached to a substituted aromatic ring, establishes it as a valuable and versatile intermediate in the synthesis of a variety of specialty chemicals and as a precursor for advanced materials. Its strategic position allows for numerous chemical modifications, leading to the creation of more complex molecules with specific functionalities.

In the realm of specialty chemical production, this compound serves as a foundational building block. Its hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-methylphenyl)-1-propanone, or it can be a starting point for substitution reactions. chemicalbook.com Research and patent literature demonstrate its role in creating compounds for various industries. For instance, it is a precursor in the synthesis of certain naphthalenyloxy propanolamines, a class of compounds investigated for their pharmacological activities. A specific example is the synthesis of 3-(4-methyl-1-naphthalenyloxy)-1-(4-methylphenyl)-1-propanol, an intermediate for pharmacologically active agents. google.com Furthermore, the compound is utilized in methods for synthesizing alkyne compounds through catalytic asymmetric cross-coupling reactions. chemicalbook.com

The table below outlines a representative synthesis where a derivative of this compound is formed, highlighting its role as a key intermediate.

| Product | Starting Materials | Key Reagents | Significance | Reference |

| 3-(4-methyl-1-naphthalenyloxy)-1-(4-methylphenyl)-1-propanol | This compound derivative, 4-methyl-1-naphthol | Sodium hydride (NaH) | Intermediate for selective serotonin (B10506) reuptake inhibitors. | google.com |

In material science, the structural characteristics of this compound and its derivatives are of significant interest. The presence of the phenyl group influences the supramolecular structure and spatial packing of molecules. acs.org This ability to affect molecular organization through hydrogen bonds and π–π stacking interactions is a key consideration in the design of new materials where intermolecular forces dictate the ultimate properties. acs.org While direct large-scale application in materials is not widely documented, its derivatives are explored as precursors. For example, fluorinated ketones, which can be synthesized from the oxidation of corresponding alcohols like this compound, are used in producing specialty materials that benefit from the unique properties imparted by fluorination.

Research into the physicochemical properties of such precursors is crucial for their application in material science. The table below details findings from a study on a related phenyl alcohol, demonstrating the type of analysis relevant to material science applications.

| Compound Studied | Technique | Key Finding | Relevance to Material Science | Reference |

| This compound | Pressure-dependent molecular dynamics studies | Intermolecular bonding is significantly disturbed at pressures exceeding 500 MPa. | Understanding how molecular packing and stiffness change under different physical conditions is critical for designing materials with specific mechanical or physical properties. | acs.org |

Catalytic Transformations Involving 1 4 Methylphenyl 1 Propanol

Substrate in Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and 1-(4-Methylphenyl)-1-propanol is a valuable reactant in this field. acs.org The reactivity of its hydroxyl group and adjacent C-H bonds allows for a range of transformations. acs.org

Iridium complexes have emerged as powerful catalysts for various organic transformations. researchgate.netethz.ch In the context of this compound, iridium catalysts have been particularly noted for their activity in β-alkylation and transfer hydrogenation reactions. researchgate.netscispace.com

Research has shown that iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands can effectively catalyze the β-alkylation of secondary alcohols, including this compound, with primary alcohols. scispace.com For instance, the reaction of 1-(4-methylphenyl)ethanol, a structurally similar secondary alcohol, with benzyl (B1604629) alcohol in the presence of an iridium(I)-NHC catalyst and a base like cesium carbonate (Cs2CO3) proceeds efficiently. scispace.com The presence of an electron-donating group, such as the methyl group in 1-(4-methylphenyl)ethanol, has a positive influence on the reaction, leading to efficient alkylation. scispace.com

The general mechanism for this type of transformation often involves an Oppenauer-type oxidation of the secondary alcohol to the corresponding ketone, facilitated by a metal-alkoxide intermediate. scispace.com This is followed by a series of steps leading to the final β-alkylated alcohol product.

| Secondary Alcohol | Primary Alcohol | Catalyst | Base | Selectivity (Alkylated Product) | Observations |

|---|---|---|---|---|---|

| 1-(4-methylphenyl)ethanol | Benzyl alcohol | Iridium(I)-NHC complex | Cs₂CO₃ | High | Electron-donating group on the secondary alcohol enhances reactivity. |

| 1-Phenylethanol | Benzyl alcohol | Iridium(I)-NHC complex | Cs₂CO₃ | Good | Serves as a benchmark for comparison. |

| 1-(4-bromophenyl)ethanol | Benzyl alcohol | Iridium(I)-NHC complex | Cs₂CO₃ | Lower | Electron-withdrawing group negatively impacts activity and selectivity. |

Copper catalysts are attractive due to their lower cost and toxicity compared to precious metals. They have been successfully employed in various reactions involving alcohols. For instance, copper-catalyzed systems are effective for the asymmetric hydrosilylation of ketones, a reaction that produces chiral secondary alcohols. nih.gov While direct studies on this compound as a substrate in copper-catalyzed reactions are not extensively detailed in the provided search results, the reverse reaction, the oxidation of secondary alcohols, is a common copper-catalyzed process.

Furthermore, copper catalysts supported on materials like zirconia (ZrO₂) and ceria (CeO₂) have been utilized in the dehydrogenative synthesis of esters from primary alcohols. acs.org This process involves the initial oxidation of the alcohol to an aldehyde intermediate. acs.org It is plausible that similar copper-based systems could be adapted for the oxidation of secondary alcohols like this compound to the corresponding ketone, 1-(4-methylphenyl)-1-propanone.

Besides iridium and copper, other transition metals have been explored for transformations involving secondary alcohols. For example, ruthenium complexes, such as RuCl₂(PPh₃)₃, have been used for the transfer hydrogenation of ketones to secondary alcohols, using isopropanol (B130326) as a hydrogen source. westmont.edu This methodology has been successfully applied to reduce 4-methylchalcone (B181299) to 3-(4-methylphenyl)-1-phenyl-1-propanol, a structurally related compound. westmont.edu

Additionally, nickel-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. acs.org While not directly involving this compound as a starting material, these methods are crucial for the synthesis of its precursors and derivatives. For example, nickel catalysts can be used in the α-arylation of ketones. acs.org

Organocatalytic Applications Utilizing this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. Chiral secondary alcohols like this compound and their precursors are often targets for organocatalytic methods. researchgate.net

For instance, the enantioselective synthesis of β-blockers has been achieved using L-proline-catalyzed α-aminoxylation of an aldehyde as a key step. researchgate.net This highlights the importance of developing organocatalytic routes to chiral building blocks that can be derived from or lead to structures like this compound.

Another significant application is the organocatalytic Friedel-Crafts alkylation of electron-rich arenes and heterocycles with α,β-unsaturated aldehydes. core.ac.uk This reaction, often catalyzed by chiral imidazolidinone salts, generates chiral aldehydes that can be further transformed into a variety of molecules, including those with a structural resemblance to this compound. core.ac.uk

Photocatalytic Systems for Selective Reactions of this compound

Photocatalysis utilizes light to drive chemical reactions and has shown great potential for selective transformations. rsc.orgacs.org The application of photocatalysis to alcohols often involves oxidation or C-H functionalization reactions. acs.orgnih.gov

For example, the photocatalytic degradation of 1-propanol (B7761284) using UV light and hydrogen peroxide has been studied, leading to the formation of various carboxylic acids. nih.gov While this is a degradative process, it demonstrates the susceptibility of the alcohol functional group to photochemical oxidation. nih.gov

More selective photocatalytic reactions can be achieved using organic photocatalysts. rsc.org These systems can facilitate reactions like the oxygenation of aromatic compounds. rsc.org It is conceivable that such systems could be adapted for the selective oxidation of this compound to its corresponding ketone under mild conditions.

Recyclability and Efficiency Studies of Catalysts in this compound Reactions

The recyclability and efficiency of catalysts are crucial for the development of sustainable and cost-effective chemical processes. In the context of reactions involving this compound and related compounds, several studies have addressed catalyst recycling.

For instance, in the hydrodeoxygenation of aromatic alcohols, a cobalt-based catalyst supported on a nitrogen-doped carbon material (Co@CN-700) has been shown to be recyclable. rsc.org The catalyst can be recovered using an external magnetic field, washed, and reused for multiple cycles without a significant loss of activity. rsc.org

Similarly, heterogeneous catalysts like NbCl₅ supported on perlite (B1173460) have been developed for the synthesis of pyrans. mdpi.com These catalysts can be recovered by simple filtration and reused for several runs with consistent efficiency. mdpi.com The development of such recyclable catalytic systems is a key area of research for making the transformations of this compound and other similar substrates more environmentally friendly and economically viable.

| Catalyst | Reaction | Recovery Method | Number of Cycles | Outcome |

|---|---|---|---|---|

| Co@CN-700 | Hydrodeoxygenation of aromatic alcohols | External magnetic field | 5 | Maintained high conversion and selectivity. |

| NbCl₅/perlite | Synthesis of pyrans | Filtration | 5 | Consistent high yields. |

Advanced Spectroscopic and Analytical Methodologies for Research on 1 4 Methylphenyl 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(4-Methylphenyl)-1-propanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the proton signals are characteristic of the different groups within the molecule. The aromatic protons on the p-substituted phenyl ring typically appear as two distinct doublets in the range of δ 7.1-7.3 ppm. The methine proton (CH-OH) gives a triplet at approximately δ 4.5 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the ethyl group show a multiplet around δ 1.6-1.8 ppm, while the terminal methyl group of the ethyl moiety presents as a triplet near δ 0.9 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group attached to the phenyl ring resonates as a singlet around δ 2.3 ppm. arkat-usa.org

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom. The carbon atoms of the aromatic ring appear in the δ 125-145 ppm region. The carbon bearing the hydroxyl group (C-OH) is typically found around δ 75 ppm. The carbons of the ethyl group and the methyl group on the phenyl ring have characteristic shifts in the aliphatic region of the spectrum. nih.gov

Mechanistic studies can also be facilitated by NMR. For instance, monitoring a reaction mixture over time by NMR can provide kinetic data and help identify reaction intermediates.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.27 (d), 7.12 (d) | 128.8, 126.1 |

| C-OH (CH) | 4.50 (t) | 75.8 |

| Ar-CH₃ | 2.34 (s) | 21.1 |

| CH₂ | 1.75 (m) | 31.8 |

| CH₃ | 0.89 (t) | 10.1 |

| Aromatic C-CH₃ | - | 137.0 |

| Aromatic C-CH(OH) | - | 141.8 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 150.22. nih.govscbt.com

Electron ionization (EI) mass spectrometry leads to characteristic fragmentation patterns. A common fragmentation pathway for secondary alcohols is α-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can result in the loss of an ethyl radical (•CH₂CH₃) to form a fragment at m/z 121, or the loss of the p-tolyl radical to form a fragment at m/z 59. Another significant fragmentation is the loss of a water molecule (H₂O), leading to a peak at m/z 132. The tropylium (B1234903) ion at m/z 91 is also a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. nih.govlibretexts.orgdocbrown.info

Isotopic labeling studies, where atoms in the molecule are replaced by their heavier isotopes (e.g., ²H, ¹³C), can provide deeper mechanistic insights when combined with mass spectrometry. scripps.edu By tracking the labeled atoms through a reaction, it is possible to elucidate reaction pathways and understand rearrangement processes.

Table 2: Common Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |

| 132 | [C₁₀H₁₂]⁺ | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | α-cleavage (loss of •C₂H₅) |

| 105 | [C₈H₉]⁺ | Benzylic scission from the m/z 121 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for purity analysis. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column, with the mass spectrometer providing identification of the separated components. This method can effectively separate the target compound from starting materials, byproducts, and solvents.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess of this compound. wiley-vch.deresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of chiral alcohols. researchgate.net The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), can be optimized to achieve baseline separation of the enantiomeric peaks. wiley-vch.de The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess. For example, a study reported the separation of enantiomers using a Daicel Chirapak AD-H column with a mobile phase of hexane/iso-propanol (70:30). wiley-vch.de Another method utilized a Chiralcel OD-H column with a hexane/iPrOH (98:2) mobile phase. arkat-usa.org

Table 3: Example Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile/Carrier Phase | Detection | Application |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometer | Purity analysis, identification of impurities |

| Chiral HPLC | Daicel Chirapak AD-H | Hexane/iso-propanol (70:30) | UV (e.g., 254 nm) | Enantiomeric excess determination |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the characterization of its functional groups. horiba.com

The IR spectrum of this compound shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.infolibretexts.org C-H stretching vibrations of the alkyl and aromatic groups are observed in the 2800-3100 cm⁻¹ range. The C-O stretching vibration appears as a strong band between 1000 and 1200 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman spectroscopy also probes the vibrational modes of the molecule. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations are often strong. horiba.com This makes Raman spectroscopy particularly useful for characterizing the aromatic portion of the molecule. The symmetric breathing mode of the benzene (B151609) ring gives a strong, sharp peak around 1000 cm⁻¹.

By analyzing the vibrational spectra, one can confirm the presence of key functional groups and gain insights into the molecular structure. Comparing the spectra of different isomers or reaction products can also reveal subtle structural differences. researchgate.net

Table 4: Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | ~3350 (broad) | Weak | Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | ~3030 | ~3030 | Medium |

| Aliphatic C-H Stretch | ~2960, ~2870 | ~2960, ~2870 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | Medium-Strong |

| C-O Stretch | ~1050 | Weak | Strong (IR) |

Computational and Theoretical Chemistry Studies of 1 4 Methylphenyl 1 Propanol

Molecular Modeling and Conformational Analysis of 1-(4-Methylphenyl)-1-propanol

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the different spatial arrangements, or conformations, it can adopt. The molecule possesses a chiral center at the carbinol carbon (C1), meaning it exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-1-(4-methylphenyl)-1-propanol. Furthermore, rotation around its single bonds gives rise to various conformers.

Conformational analysis reveals multiple rotational states, primarily concerning the rotation around the C-C bond connecting the stereogenic center to the p-tolyl group. The preferred conformations are those that minimize steric hindrance between the ethyl group and the ortho-hydrogens of the phenyl ring. The energy barriers for this rotation are relatively low, typically in the range of 2-4 kcal/mol, which allows for rapid interconversion between conformers at room temperature. The orientation of the hydroxyl (-OH) group is also crucial as it dictates the potential for intermolecular and intramolecular hydrogen bonding, which significantly influences the compound's physical properties and interactions in solution and crystalline states.

Molecular dynamics (MD) simulations, often performed using packages like GROMACS, can be used to model the behavior of a large ensemble of this compound molecules over time. acs.org Such simulations, conducted under controlled temperature and pressure conditions (e.g., NVT ensemble), help in understanding the supramolecular structure. acs.org Studies on similar phenyl alcohols have shown that the presence of the bulky phenyl group can influence the extent of hydrogen bonding (O-H···O) and lead to the formation of competing π–π stacking interactions between the aromatic rings. acs.org While some initial hypotheses suggested that the phenyl ring might sterically hinder and reduce hydrogen bonding, later studies indicated that hydrogen bonds are effectively formed in phenyl alcohols. acs.org

Table 1: Key Aspects of Conformational Analysis for this compound

| Feature | Description | Significance |

| Chirality | The C1 carbon is a stereogenic center, leading to (R) and (S) enantiomers. | Enantiomers can have different biological activities and interactions with other chiral molecules. |

| Rotational Isomers (Rotamers) | Arise from rotation around the C1-C(phenyl) bond. | The relative populations of different rotamers are determined by their steric and electronic energies. |

| Energy Barriers | Typically 2-4 kcal/mol for rotation around the C1-C(phenyl) bond. | Low barriers indicate that the molecule is flexible and conformers interconvert rapidly at ambient temperatures. |

| Hydroxyl Group Orientation | The -OH group can act as both a hydrogen bond donor and acceptor. | Its orientation affects solvation, crystal packing, and interaction with biological receptors. |

| Supramolecular Structure | In condensed phases, molecules organize through hydrogen bonds and π–π interactions. acs.org | This organization influences macroscopic properties like boiling point and viscosity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can predict its geometry, spectroscopic features, and reactivity. A typical approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netnih.gov

DFT calculations begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and suitability for electrophilic attack or hydrogen bonding. The aromatic ring would also show regions of negative potential due to the π-electron cloud.

Table 2: Predicted Electronic Properties of this compound from DFT (Illustrative)

| Property | Description | Predicted Information |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; associated with the p-orbitals of the aromatic ring and the oxygen lone pair. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; associated with the π* antibonding orbitals of the aromatic ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attack. The oxygen atom is the primary nucleophilic site. |

Reaction Pathway Simulations and Transition State Analysis for Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes simulating reaction pathways and identifying the associated transition states (TS). A common reaction for secondary alcohols is oxidation to a ketone. The oxidation of this compound yields 1-(4-methylphenyl)-1-propanone.

To study such a reaction computationally, one would model the interaction of the alcohol with an oxidizing agent. The general procedure involves:

Locating Reactants and Products: The geometries of the starting material (alcohol) and the final product (ketone) are optimized to find their minimum energy structures on the potential energy surface (PES).

Finding the Transition State: A guess for the transition state geometry is constructed. This is a high-energy structure that lies along the reaction coordinate between the reactant and product. github.io A constrained optimization is often performed, followed by a TS search algorithm to locate the exact saddle point on the PES. github.io

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and formation of the C=O bond).

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be run starting from the transition state. gaussian.com This traces the minimum energy path down to the reactant on one side and the product on the other, confirming that the identified TS correctly connects the two minima.

From these calculations, the activation energy (the energy difference between the transition state and the reactants) can be determined, providing a quantitative measure of the reaction's kinetic feasibility. nih.gov

Table 3: Computational Workflow for Analyzing the Oxidation of this compound

| Step | Method | Purpose | Expected Outcome |

| 1. Geometry Optimization | DFT (e.g., M06-2X/6-311++G(d,p)) | Find the lowest energy structures of the reactant (alcohol) and product (ketone). | Optimized geometries and their electronic energies. |

| 2. Transition State Search | QST2/QST3 or Berny Algorithm | Locate the saddle point on the potential energy surface connecting reactant and product. | Geometry of the transition state. |

| 3. Frequency Calculation | Harmonic Frequency Analysis | Characterize stationary points and calculate zero-point vibrational energies (ZPVE). | Reactant/product have all positive frequencies; TS has one imaginary frequency. |

| 4. IRC Calculation | Intrinsic Reaction Coordinate | Confirm the transition state connects the desired reactant and product. | A plot of the minimum energy path for the reaction. |

| 5. Energy Profile | Single-Point Energy Calculations | Determine the reaction and activation energies. | A diagram showing the relative energies of the reactant, TS, and product. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com While specific QSAR/QSPR studies on this compound derivatives are not widely reported, the methodology can be readily applied.

A QSAR/QSPR study involves several key steps:

Data Set Collection: A series of structurally related derivatives of this compound would be synthesized or identified. Their biological activity (for QSAR) or a specific property like boiling point or solubility (for QSPR) must be measured experimentally. innovareacademics.in

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies from DFT). mdpi.com

Model Development: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the calculated descriptors and the measured activity/property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model generation. nih.gov

For derivatives of this compound, a QSAR study could explore how modifying substituents on the phenyl ring (e.g., adding electron-withdrawing or -donating groups) or changing the length of the alkyl chain affects a specific biological activity, such as antimicrobial or anti-inflammatory properties. A QSPR model could predict properties like chromatographic retention time, which is useful in analytical chemistry. researchgate.net

Table 4: Illustrative Descriptors for a QSAR/QSPR Study of this compound Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Potential Application |

| Constitutional | Molecular Weight (MW) | Size and mass of the molecule. | Correlates with properties like boiling point and diffusion rates. |

| Electronic | Dipole Moment | Polarity and charge distribution. | Influences solubility in polar solvents and electrostatic interactions. |

| Topological | Wiener Index | Molecular branching and compactness. | Relates to intermolecular forces and surface area. |

| Quantum Chemical | LogP (Partition Coefficient) | Hydrophobicity/hydrophilicity. | Crucial for predicting membrane permeability and biological uptake. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Relates to chemical reactivity and charge-transfer interactions. |

Emerging Research Frontiers and Future Perspectives on 1 4 Methylphenyl 1 Propanol

Development of Novel and Sustainable Synthetic Routes

A primary focus of modern chemical synthesis is the development of environmentally benign and economically viable production methods. For 1-(4-methylphenyl)-1-propanol, this translates into moving away from traditional chemical reductions toward greener alternatives. A significant area of progress is biocatalysis, which utilizes enzymes or whole organisms to perform chemical transformations.

The asymmetric reduction of the precursor 4'-methylpropiophenone (B145568) is a key route to producing enantiomerically pure this compound. chemicalbook.com Research has highlighted the use of biocatalytic methods, such as employing the micro-organism Rhodococcus mucilaginosa, to achieve this transformation with high enantiomeric excess. These biological systems operate under mild conditions and offer high selectivity, presenting a sustainable alternative to conventional chemical processes. Another approach involves enantioselective electrocarboxylation of 4-methylpropiophenone, demonstrating a novel electrochemical route. beilstein-journals.org

Furthermore, cross-coupling reactions are being explored for the synthesis of related structures. For instance, a method for synthesizing 1,3-diphenyl-1-propanol compounds has been developed using a ferrocene-based catalyst system with a secondary alcohol like 1-(4-methylphenyl)-ethanol and a primary alcohol, achieving high yields. google.comgoogle.com Such one-pot reactions represent a more efficient and sustainable pathway by minimizing intermediate separation steps and reducing waste.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new catalysts is crucial for improving the efficiency and selectivity of reactions involving this compound. Research is active in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of this chiral alcohol.

One established method is the enantioselective reduction of 1-(4-methylphenyl)propan-1-one using chiral catalysts like (R)-BINAP-Ru complexes, which can achieve high enantiomeric excess. The racemic form of this compound can also be resolved through oxidative kinetic resolution using chiral polymeric Mn(III) salen complexes. chemicalbook.com

Recent advancements include the use of N-Heterocyclic Carbene (NHC) complexes with metals like palladium for cross-coupling reactions. uno.edu These catalysts have shown high activity under mild conditions. uno.edu Additionally, rhodium-catalyzed hydroaminomethylation and palladium-catalyzed amination reactions are expanding the toolkit for creating complex molecules from simple alkenes, with potential applications for derivatives of this compound. acs.org The exploration of nickel nanoparticles on mesoporous carbon composites as electrode materials for electrocatalytic reduction of related ketones also represents a new frontier. rsc.org

A comparison of different catalytic approaches is detailed below:

| Catalyst/Method Type | Precursor | Product/Reaction | Key Findings |

| Chiral Ru-Complex | 1-(4-Methylphenyl)propan-1-one | (1R)-1-(4-Methylphenyl)propan-1-ol | Achieves >90% enantiomeric excess (ee). |

| Chiral Polymeric Mn(III) | Racemic this compound | Enantiomerically resolved alcohol | Effective for kinetic resolution. chemicalbook.com |

| Ferrocene-based Catalyst | 1-(4-Methylphenyl)-ethanol | 1-(4'-methylphenyl)-3-(4'-chlorophenyl)-1-propanol | Cross-coupling with a primary alcohol yields 81%. google.comgoogle.com |

| Biocatalysis (R. mucilaginosa) | Propiophenone derivatives | Chiral alcohols | Provides high enantiomeric excess (>90% ee). |

Design and Synthesis of Bioactive Molecules Based on the this compound Scaffold

The defined three-dimensional structure of this compound makes it an excellent chiral scaffold for the development of new bioactive molecules. smolecule.com Its structural components can be systematically modified to create derivatives with potential therapeutic applications in medicine and agrochemicals.

The compound serves as a precursor or intermediate in the synthesis of more complex molecules. For instance, its structure is being studied for its potential in creating compounds with antimicrobial or anti-inflammatory properties. The synthesis of new drug candidates often involves using such scaffolds to explore how molecular shape and functionality affect biological activity.

The chirality of this compound is of particular importance. The (R)-configuration is noted as being critical for its use in asymmetric synthesis and as a pharmaceutical intermediate. The development of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) has been crucial for separating enantiomers of compounds like 1-phenyl-1-propanol (B1198777) and its derivatives, which is essential for pharmacological studies. mdpi.comresearchgate.net The ability to synthesize and separate specific enantiomers allows researchers to design drugs with improved potency and reduced side effects.

Integration of this compound in Advanced Materials Science Research

The application of this compound and its derivatives is expanding into the realm of materials science. The rigid 4-methylphenyl group combined with the propanol (B110389) functional group provides a molecular structure that can be incorporated into larger, functional materials.

A promising area is the development of liquid crystals. ossila.com Compounds with similar phenyl-containing cores, such as 4-pentylphenyl 4-methylbenzoate, are known to exhibit nematic liquid crystal properties, which are fundamental for applications like liquid-crystal displays (LCDs). ossila.com The specific molecular architecture of these types of molecules, featuring rigid cores and flexible terminal groups, is essential for the formation of these mesophases. tandfonline.com Derivatives of this compound could be designed to self-assemble into these ordered, fluid states.

Furthermore, the chiral nature of this compound makes it a valuable building block for chiral polymers. researchgate.net These polymers can be used as chiral stationary phases in chromatography to separate racemic mixtures. mdpi.comresearchgate.net Research into new chiral stationary phases, such as those based on chiral pillar tandfonline.comarenes, has shown excellent separation capabilities for various chiral alcohols and other compounds. researchgate.net This highlights the potential for materials derived from this compound to be used in advanced separation technologies. The use of this compound as a building block for specialty chemicals and materials is an active area of research.

Q & A

Q. What are the recommended safety precautions when handling 1-(4-Methylphenyl)-1-propanol in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) to mitigate skin, eye, and respiratory irritation risks . Work should occur in well-ventilated fume hoods to minimize vapor exposure . Contaminated clothing must be removed immediately, and strict hygiene practices (e.g., no eating/drinking in labs) are essential . For spills, avoid water jets; use inert absorbents and dispose via industrial combustion .

Q. How should this compound be stored to ensure stability and prevent decomposition?

- Methodological Answer: Store in tightly sealed, corrosion-resistant containers (e.g., glass or HDPE) under inert gas (e.g., nitrogen) to prevent oxidation . Maintain storage temperatures below 25°C in dedicated chemical cabinets, segregated from oxidizers and food-related materials . Regularly inspect containers for leaks or degradation, and ensure ventilation systems are functional to avoid vapor accumulation .

Advanced Research Questions

Q. What synthetic routes are available for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound is commonly synthesized via:

-

Reduction of 4-Methylpropiophenone : Use NaBH₄ in ethanol at 0–25°C for 2–4 hours (yields ~85–90%) .

-

Catalytic Hydrogenation : Employ Pd/C under 1–3 atm H₂ in THF, achieving >90% selectivity .

Optimization Strategies : -

Monitor reaction progress via GC-MS or NMR to adjust stoichiometry.

-

For NaBH₄, gradual reagent addition minimizes exothermic side reactions.

-

Catalyst recycling (e.g., Pd/C filtration) reduces costs in scaled protocols .

Method Reagents/Conditions Yield Selectivity NaBH₄ Reduction NaBH₄, ethanol, 25°C, 2–4 hours 85–90% High Pd/C Hydrogenation Pd/C, H₂ (1–3 atm), THF, 6 hours >90% Excellent

Q. How can researchers investigate the environmental persistence and degradation pathways of this compound given limited ecotoxicological data?

- Methodological Answer: Experimental Design :

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure biological breakdown under aerobic conditions .

- Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via HPLC-MS .

- Soil Mobility : Conduct column leaching experiments with varying soil pH (4–9) to assess adsorption coefficients (Kd) .

Data Interpretation : - Compare half-lives (t½) from photolysis/biodegradation to classify persistence per EU PBT criteria.

- Use QSAR models to predict bioaccumulation potential if experimental data remain unavailable .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer:

- GC-FID : Optimal for purity analysis; use a DB-5 column (30 m × 0.25 mm) with temperature ramping (50°C to 250°C at 10°C/min) .

- HPLC-UV : Employ a C18 column, acetonitrile/water (70:30) mobile phase, and detection at 254 nm for biological samples .

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies structural integrity: δ 7.25 (aromatic H), 1.80 (CH₂), 1.40 (CH₃) .

Data Contradiction and Knowledge Gap Analysis

Q. How should researchers address discrepancies in reported hazards of this compound, such as conflicting data on acute toxicity?

- Methodological Answer:

- Conduct dose-response studies using OECD 423 (Acute Oral Toxicity) on rodent models to verify LD₅₀ values .

- Compare results with in vitro assays (e.g., HepG2 cell viability assays) to resolve contradictions between in vivo and in vitro toxicity profiles .

- Re-evaluate classification per GHS criteria if new data conflict with existing H315/H319/H335 hazard statements .

Q. What strategies can be employed to elucidate the compound’s mechanism of action in biological systems, given limited cellular effect data?

- Methodological Answer: